(1,1,3,3,3-Pentafluoropropoxy)benzene
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Overview
Description
(1,1,3,3,3-Pentafluoropropoxy)benzene is a chemical compound characterized by the presence of a benzene ring substituted with a pentafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,3,3,3-pentafluoropropoxy)benzene typically involves the reaction of a benzene derivative with a pentafluoropropoxy group. One common method is the nucleophilic substitution reaction where a halogenated benzene reacts with a pentafluoropropanol derivative under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a strong base and a suitable solvent .
Chemical Reactions Analysis
Types of Reactions: (1,1,3,3,3-Pentafluoropropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The pentafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrogenated benzene derivatives.
Substitution: Formation of benzene derivatives with different functional groups.
Scientific Research Applications
(1,1,3,3,3-Pentafluoropropoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1,3,3,3-pentafluoropropoxy)benzene involves its interaction with molecular targets through its pentafluoropropoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
- 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene
- 1,2,3,3,3-Pentafluoropropene
- 1,1,1,3,3-Pentafluoropropane
Comparison: (1,1,3,3,3-Pentafluoropropoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties compared to other fluorinated benzene derivatives. Its pentafluoropropoxy group provides a balance of electron-withdrawing effects and steric hindrance, making it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
54099-27-3 |
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Molecular Formula |
C9H7F5O |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
1,1,3,3,3-pentafluoropropoxybenzene |
InChI |
InChI=1S/C9H7F5O/c10-8(11,12)6-9(13,14)15-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
OSSDPDMHQOHLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(CC(F)(F)F)(F)F |
Origin of Product |
United States |
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